

Comprehensive Technical Guide: 4-(Aminomethyl)cyclohexanone Hydrochloride

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Compound of Interest

| | |
|----------------|-------------------------------------|
| Compound Name: | 4-(Aminomethyl)cyclohexanone HCl |
| CAS No.: | 1205750-10-2 |
| Cat. No.: | B1383575 |

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Executive Summary

For researchers and drug development professionals, the precise characterization of building blocks is the foundation of robust synthetic chemistry. 4-(Aminomethyl)cyclohexanone hydrochloride (CAS: 1205750-10-2) is a highly versatile bifunctional aliphatic scaffold[1]. Featuring both a reactive primary amine (protected as a hydrochloride salt) and a ketone moiety, this compound is a critical intermediate in the synthesis of advanced therapeutics, most notably antimalarial dispiro-1,2,4-trioxolanes and aminopyrimidine-based Spleen Tyrosine Kinase (SYK) inhibitors[2].

This whitepaper provides an authoritative breakdown of its molecular weight, physicochemical stability, and step-by-step experimental protocols for its application in drug discovery workflows.

Molecular Architecture and Weight Determination

Understanding the exact mass and isotopic distribution of **4-(Aminomethyl)cyclohexanone HCl** is critical for mass spectrometry (MS) validation and stoichiometric calculations during

synthesis. The compound exists as a stable hydrochloride salt, which significantly alters its total molecular weight compared to the free base[3].

Quantitative Mass Breakdown

The total molecular weight of the salt is 163.65 g/mol [1]. When calculating reaction equivalents, it is imperative to account for the mass of the hydrochloride adduct, which constitutes approximately 22.3% of the total mass.

| Component | Chemical Formula | Exact Mass (g/mol) | Mass Fraction (%) |
|----------------|-------------------------------------|----------------------|-------------------|
| Free Base | C ₇ H ₁₃ NO | 127.18[4] | 77.7% |
| Salt Adduct | HCl | 36.46 | 22.3% |
| Total Compound | C ₇ H ₁₄ ClNO | 163.64[3] | 100.0% |

Physicochemical Properties & Stability: The Causality of the Salt Form

A common question in synthetic design is why this compound is commercially supplied and stored as a hydrochloride salt rather than a free base.

The Causality: The free base, 4-(aminomethyl)cyclohexanone, contains both a nucleophilic primary amine and an electrophilic ketone. If left unprotected, the free base is highly susceptible to intermolecular Schiff base formation (self-condensation), leading to the generation of unwanted oligomers and degradation over time. By protonating the primary amine with hydrochloric acid, the amine's lone pair of electrons is sequestered. This renders the amine non-nucleophilic, completely halting self-condensation and granting the compound long-term shelf stability[3].

Synthetic Applications in Drug Discovery

The bifunctional nature of **4-(Aminomethyl)cyclohexanone HCl** allows for orthogonal reactivity. The ketone can undergo reductive amination or Wittig reactions, while the amine

(upon neutralization) can participate in nucleophilic aromatic substitution (S_NAr) or amide coupling.

- **Antimalarial Agents:** The cyclohexanone ring is utilized to synthesize dispiro-1,2,4-trioxolanes (synthetic peroxides). The ketone undergoes a Griesbaum co-ozonolysis to form the peroxide pharmacophore, which is highly active against *Plasmodium falciparum*[2].
- **SYK Inhibitors:** The aminomethyl group acts as a nucleophile to attack halogenated pyrimidines, forming aminopyrimidines. These molecules act as potent inhibitors of Spleen Tyrosine Kinase (SYK)[2]. SYK is a critical regulator in the B-Cell Receptor (BCR) signaling pathway, and its inhibition is a primary therapeutic strategy for B-cell malignancies and autoimmune diseases like Immune Thrombocytopenia (ITP)[5][6].

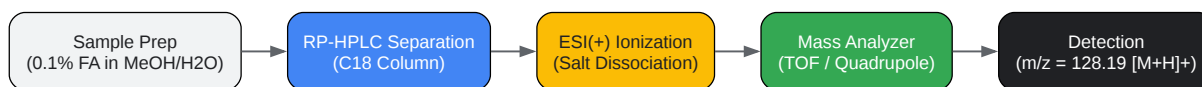
Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for analyzing and utilizing this compound.

Protocol 1: LC-MS Verification of Molecular Weight

Causality: In liquid chromatography-mass spectrometry (LC-MS), the HCl salt fully dissociates in the mobile phase. Therefore, the mass analyzer will only detect the protonated free base [M+H]⁺.

- **Sample Preparation:** Dissolve 1.0 mg of **4-(Aminomethyl)cyclohexanone HCl** in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Reasoning: Formic acid ensures complete protonation of the primary amine, optimizing the signal for positive electrospray ionization (ESI+).
- **Chromatography:** Inject 2 μL onto a C18 reverse-phase column. Elute using a standard gradient of Water/0.1% FA and Acetonitrile/0.1% FA over 5 minutes.
- **Detection:** Operate the mass spectrometer in ESI+ mode. Extract the ion chromatogram for m/z 128.19, which corresponds to the [M+H]⁺ ion of the free base (127.18 + 1.008).



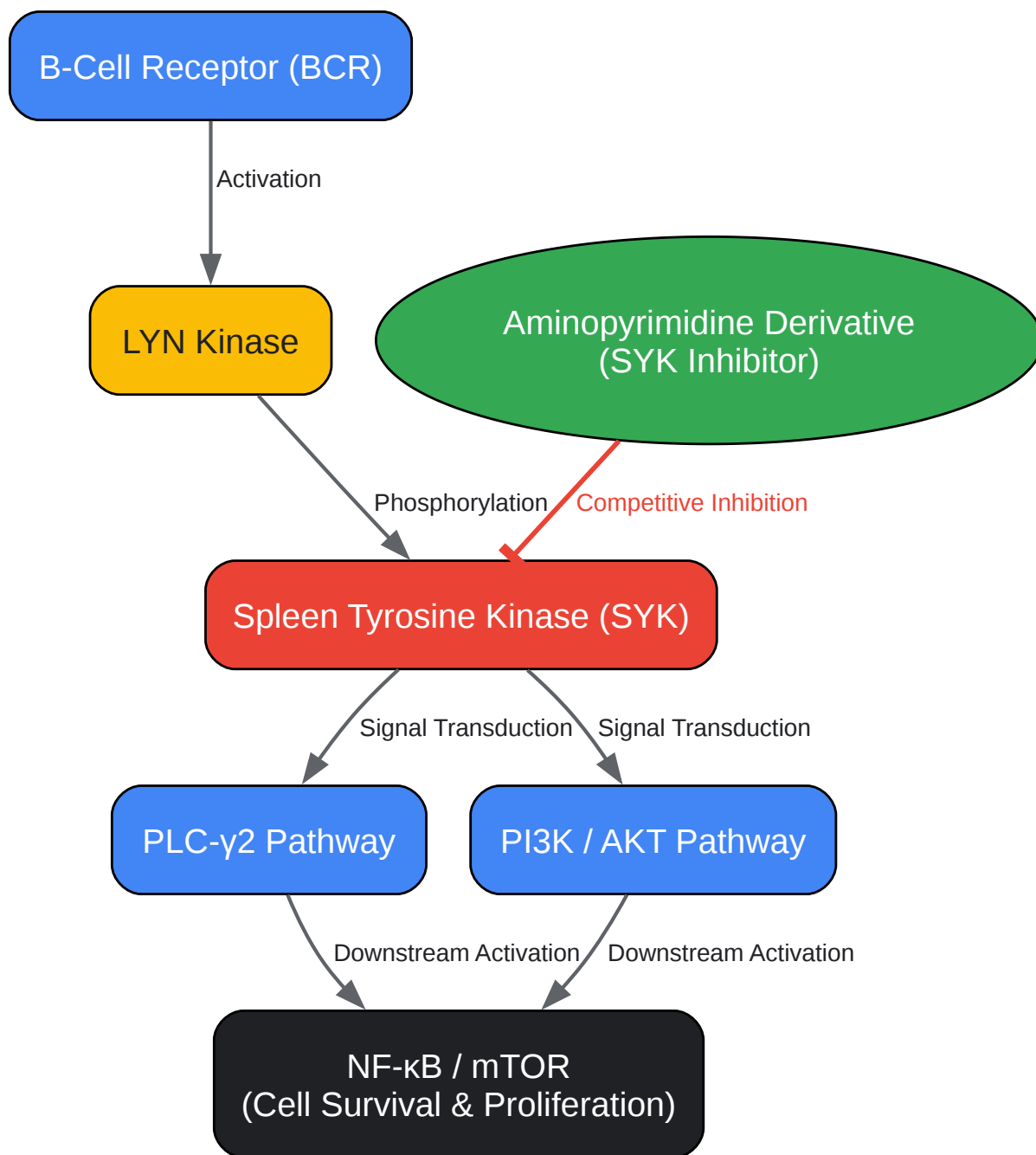
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LC-MS Workflow for 4-(Aminomethyl)cyclohexanone MW Verification.

Protocol 2: SNAr Coupling for SYK Inhibitor Synthesis

Causality: To build aminopyrimidine-based SYK inhibitors, the primary amine must act as a nucleophile. The HCl salt must be neutralized in situ to liberate the reactive free base.

- Reagent Assembly: Combine **4-(Aminomethyl)cyclohexanone HCl** (1.0 eq) and a target 2-chloropyrimidine derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
- Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Reasoning: 1.0 eq of DIPEA is required to neutralize the HCl salt and liberate the free amine. An additional 1.0 eq acts as an acid scavenger for the HCl generated during the SNAr reaction, and the 0.5 eq excess drives the reaction to completion.
- Thermal Activation: Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.
- Workup & Isolation: Quench the reaction with distilled water. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.



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SYK Signaling Pathway and Aminopyrimidine Inhibition Mechanism.

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Sources

- [1. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [2. 4-\(AMINOMETHYL\)CYCLOHEXANONE HCL | 1205750-10-2 \[chemicalbook.com\]](https://chemicalbook.com)
- [3. 4-\(Aminomethyl\)-cyclohexanone Hydrochloride \[lgcstandards.com\]](https://lgcstandards.com)
- [4. 4-\(Aminomethyl\)-cyclohexanone Hydrochloride | 1205750-10-2 | Splendid Lab | CRO Splendid Lab Pvt. Ltd. \[splendidlab.com\]](https://splendidlab.com)
- [5. SYK as a New Therapeutic Target in B-Cell Precursor Acute Lymphoblastic Leukemia \[scirp.org\]](https://scirp.org)
- [6. tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
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